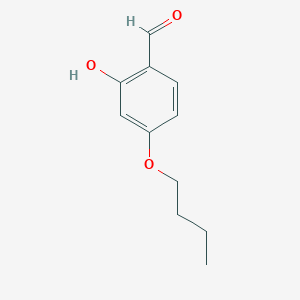

4-Butoxy-2-hydroxybenzaldehyde

CAS No.: 52085-13-9

Cat. No.: VC19625492

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52085-13-9 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-butoxy-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3 |

| Standard InChI Key | IIBJCLKHWASJIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC(=C(C=C1)C=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Butoxy-2-hydroxybenzaldehyde features a benzene ring substituted with:

-

A hydroxyl (-OH) group at position 2.

-

A butoxy (-O-C₄H₉) group at position 4.

-

An aldehyde (-CHO) group at position 1.

The butoxy chain enhances lipophilicity, while the hydroxyl and aldehyde groups enable hydrogen bonding and electrophilic reactivity .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.23 g/mol | |

| Exact Mass | 194.094 g/mol | |

| LogP (Partition Coefficient) | 2.38 | |

| Topological Polar Surface Area | 46.53 Ų |

Spectroscopic Characterization

-

NMR (¹H):

-

IR:

-

O-H stretch: 3200–3400 cm⁻¹.

-

C=O stretch: ~1700 cm⁻¹.

-

Synthesis Methodologies

Alkylation of 2,4-Dihydroxybenzaldehyde

The most common method involves reacting 2,4-dihydroxybenzaldehyde with butyl bromide in acetone under reflux, using as a base .

Oxidation of p-Cresol Derivatives

Alternative routes involve oxidizing 4-butoxy-2-methylphenol using oxygen or cobalt catalysts . This method is less common due to challenges in regioselectivity .

Chemical Reactivity and Applications

Electrophilic Substitution

The aldehyde group undergoes Friedel-Crafts alkylation and Schiff base formation, enabling synthesis of heterocycles.

Table 2: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Aldol Condensation | NaOH, ketones | α,β-Unsaturated aldehydes |

| Reductive Amination | , | Benzylamine derivatives |

Applications in Materials Science

-

UV Stabilizers: Derivatives like 2,4,6-tri(4'-butoxy-2'-hydroxyphenyl)-triazine are used in polymer coatings to prevent photodegradation.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Co, Cu) in catalytic systems .

Industrial and Research Considerations

Scalability Challenges

-

Alkylation Method: Requires strict temperature control (0–5°C for exothermic reactions) .

-

Purification: Column chromatography or recrystallization in methanol yields >90% purity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume